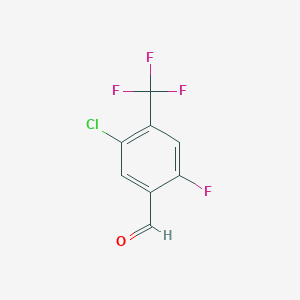

5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde

CAS No.:

Cat. No.: VC13706063

Molecular Formula: C8H3ClF4O

Molecular Weight: 226.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3ClF4O |

|---|---|

| Molecular Weight | 226.55 g/mol |

| IUPAC Name | 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde |

| Standard InChI | InChI=1S/C8H3ClF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-3H |

| Standard InChI Key | VBVCTAAWPITOEH-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C=O |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C=O |

Introduction

5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a benzaldehyde functional group along with chlorine, fluorine, and trifluoromethyl substituents. This compound is notable for its unique electronic properties, influenced by the trifluoromethyl group and other halogens attached to the benzene ring. It is a member of the benzaldehyde family, widely used in organic synthesis and various industrial applications.

Synthesis Methods

The synthesis of 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde typically involves multi-step procedures. These may include:

-

Nitration: Starting with meta-chlorobenzotrifluoride to yield 5-chloro-2-nitro-trifluoromethyl toluene.

-

Reduction: Using Raney nickel to produce 5-chloro-2-trifluoromethyl phenylamine.

-

Diazotization: Followed by subsequent reactions to yield the desired aldehyde.

Industrial production may utilize optimized conditions for yield and scalability, including continuous flow reactors.

Biological Activity

While specific biological activity data for 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is limited, similar compounds often exhibit notable biological properties. Halogenated benzaldehydes are recognized for their potential antimicrobial and antifungal activities. The presence of fluorine and chlorine may enhance bioactivity due to increased lipophilicity and metabolic stability, suggesting potential pharmaceutical applications pending further investigation.

Applications and Research

This compound serves multiple purposes across various fields:

-

Coordination Chemistry: It may act as a ligand.

-

Catalysis: Its role in catalytic reactions is of interest.

-

Drug Design: Investigations into its interactions with enzymes or receptors are significant.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | Similar halogenation pattern; used in similar applications | |

| 2-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde | Different halogen positioning; relevant in agrochemical synthesis | |

| 4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde | Variation in substitution pattern; explored for pharmaceutical applications |

Safety and Handling

Exposure limits for occupational safety are set at low concentrations due to potential health risks associated with halogenated compounds. Proper handling and storage procedures should be followed to minimize risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume